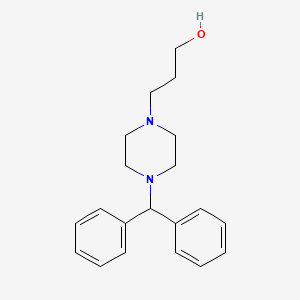

4-Benzhydryl-1-piperazinepropanol

Description

4-Benzhydryl-1-piperazinepropanol is a piperazine derivative characterized by a benzhydryl (diphenylmethyl) group at the 4-position and a propanol (-CH2CH2CH2OH) substituent at the 1-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological activities, including antihistaminic, antipsychotic, and vasodilatory effects, depending on substituent groups .

Properties

Molecular Formula |

C20H26N2O |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

3-(4-benzhydrylpiperazin-1-yl)propan-1-ol |

InChI |

InChI=1S/C20H26N2O/c23-17-7-12-21-13-15-22(16-14-21)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20,23H,7,12-17H2 |

InChI Key |

UXUCJTZYKSLMSP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCO)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Antihypertensive Properties

Research indicates that derivatives of piperazine, including 4-benzhydryl-1-piperazinepropanol, exhibit antihypertensive effects. These compounds may act by inhibiting the renin-angiotensin system, leading to vasodilation and reduced blood pressure. A study demonstrated that similar compounds showed significant efficacy in lowering blood pressure in animal models, suggesting potential for treating hypertension in humans .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzhydryl piperazine derivatives. A series of experiments evaluated the compound's efficacy against various cancer cell lines, revealing promising results in inhibiting cell proliferation. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest in cancer cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Intrinsic pathway activation |

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological applications. Studies have shown that similar compounds can modulate serotonin receptors, which may lead to anxiolytic or antidepressant effects. Further investigation is warranted to fully understand these neuropharmacological properties .

Antimicrobial Activity

This compound has also been tested for its antimicrobial properties. In vitro studies revealed its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure enhances its ability to penetrate bacterial membranes, increasing its bioactivity .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 1: Antihypertensive Effects

In a controlled study involving hypertensive rats, administration of this compound resulted in a significant decrease in systolic blood pressure over a four-week period. The study utilized telemetry to monitor blood pressure changes continuously, confirming the compound's efficacy as an antihypertensive agent.

Case Study 2: Anticancer Mechanism Exploration

A detailed investigation into the anticancer mechanism was conducted using flow cytometry to analyze apoptosis markers in HeLa cells treated with the compound. Results indicated a marked increase in sub-G1 phase cells, indicative of apoptosis, alongside a decrease in viable cell counts.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The propanol group in the target compound introduces a polar hydroxyl group, enhancing hydrophilicity compared to Cyclizine’s methyl group or Cinnarizine’s lipophilic cinnamyl chain. This may improve aqueous solubility but reduce blood-brain barrier penetration .

- Synthetic Complexity : Derivatives with sulfonyl or carbonyl groups (e.g., 7u) require multi-step coupling reactions, while alkylation (as in Cyclizine) is simpler. The target compound’s synthesis would likely involve nucleophilic substitution or reductive amination .

Physicochemical Properties

- Melting Points: Sulfonyl-containing derivatives (e.g., 7u, 218–220°C) exhibit higher melting points due to strong intermolecular forces, whereas alkyl-substituted analogs like Cyclizine are liquids or low-melting solids.

- Solubility: The hydroxyl group in 4-Benzhydryl-1-piperazinepropanol could enhance solubility in polar solvents (e.g., ethanol, water) compared to Cinnarizine, which is more lipophilic .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Benzhydryl-1-piperazinepropanol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a documented route involves reacting 1-benzhydrylpiperazine with 3-bromopropanol in dichloromethane under inert conditions, using t-BuOK as a base to deprotonate intermediates. Purification via silica gel chromatography (ethyl acetate/hexane) yields the product. Key variables for optimization include solvent polarity (e.g., DMF vs. dichloromethane), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents .

Q. How can the molecular structure and conformational dynamics of this compound be characterized?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration and piperazine ring puckering (e.g., Cremer-Pople parameters ).

- NMR spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., benzhydryl group at N1, propanol chain at N4) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to analyze low-energy conformers and hydrogen-bonding interactions .

Q. What spectroscopic techniques are essential for confirming the identity of this compound?

- Methodological Answer :

- FT-IR : Identify hydroxyl (3200–3600 cm) and C-N (1250–1350 cm) stretches.

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) at m/z 220.3107 (CHNO) .

- NMR : -NMR signals for benzhydryl protons (δ 7.2–7.4 ppm) and propanol chain (δ 3.5–3.7 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo efficacy studies for this compound derivatives?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability and metabolic stability (e.g., hepatic microsome assays) to identify poor absorption or rapid clearance .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to assess binding poses in receptor models (e.g., dopamine D3 or histamine H1 receptors) .

- Adjust in vivo models : Incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with efficacy .

Q. What methodologies are recommended for detecting and quantifying synthetic impurities in this compound batches?

- Methodological Answer :

- HPLC-UV/LC-MS : Use a C18 column (2.0 µL particle size) with acetonitrile/water gradient elution. Monitor for unreacted starting materials (e.g., benzhydrylpiperazine) and hydroxylated byproducts .

- Quantitative NMR (qNMR) : Spike samples with an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify impurities <0.1% .

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound analogs?

- Methodological Answer :

- Substituent variation : Synthesize derivatives with modified benzhydryl (e.g., halogenated aryl groups) or propanol chains (e.g., ethylene glycol spacers) .

- Functional assays : Test analogs in in vitro models (e.g., cAMP inhibition for GPCR activity) and in silico ADMET predictors (e.g., SwissADME) .

Q. What strategies mitigate oxidative degradation of this compound under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.